Hydrogen-Bonding Capacity Differentiation
Methyl 3-(hydroxymethyl)piperazine-1-carboxylate possesses 2 calculated hydrogen-bond donors (the secondary amine N-H and the hydroxymethyl -OH) and 4 hydrogen-bond acceptors, compared to unsubstituted piperazine-1-carboxylates which lack the additional -OH donor [1]. The presence of the hydroxymethyl group enhances the compound's ability to participate in hydrogen bonding, which directly influences solubility in polar solvents and aqueous media . This differentiation is critical for applications requiring aqueous compatibility without additional formulation steps.
| Evidence Dimension | Hydrogen-bond donor count (calculated) |
|---|---|
| Target Compound Data | 2 H-bond donors, 4 H-bond acceptors |
| Comparator Or Baseline | Unsubstituted methyl piperazine-1-carboxylate: 1 H-bond donor, 3 H-bond acceptors (estimated) |
| Quantified Difference | +1 H-bond donor, +1 H-bond acceptor vs. unsubstituted analog |
| Conditions | Calculated molecular properties (in silico) |
Why This Matters
Enhanced hydrogen-bonding capacity translates to improved aqueous solubility and formulation flexibility, reducing the need for solubility-enhancing excipients in early-stage screening.
- [1] BaseChem. 1-Piperazinecarboxylicacid,3-(hydroxymethyl)-,methylester(9CI) - Calculated Properties. Accessed 2026. Hydrogen bond donors: 2; Hydrogen bond acceptors: 4; Rotatable bonds: 2. View Source
